molecular formula C12H16O3 B6269178 2-[2-(4-ethylphenyl)ethoxy]acetic acid CAS No. 1082142-03-7

2-[2-(4-ethylphenyl)ethoxy]acetic acid

Cat. No.: B6269178
CAS No.: 1082142-03-7
M. Wt: 208.3
InChI Key:
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Description

2-[2-(4-ethylphenyl)ethoxy]acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an ethylphenyl group attached to an ethoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: this compound can be converted to 2-[2-(4-carboxyphenyl)ethoxy]acetic acid.

    Reduction: The reduction of the carboxylic acid group yields 2-[2-(4-ethylphenyl)ethoxy]ethanol.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-ethylphenyl)ethoxy]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetic acid moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenyl)ethoxy]acetic acid
  • 2-[2-(4-chlorophenyl)ethoxy]acetic acid
  • 2-[2-(4-fluorophenyl)ethoxy]acetic acid

Uniqueness

2-[2-(4-ethylphenyl)ethoxy]acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance lipophilicity and alter the compound’s interaction with molecular targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-ethylphenyl)ethoxy]acetic acid involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol, which is then oxidized to 2-(4-ethylphenoxy)acetaldehyde. The resulting aldehyde is then reacted with ethyl acetate in the presence of a base to form the final product, 2-[2-(4-ethylphenyl)ethoxy]acetic acid.", "Starting Materials": [ "4-ethylphenol", "ethylene oxide", "ethyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "4-ethylphenol is reacted with ethylene oxide in the presence of a catalyst to form 2-(4-ethylphenoxy)ethanol.", "2-(4-ethylphenoxy)ethanol is oxidized using a suitable oxidizing agent (e.g. chromic acid) to form 2-(4-ethylphenoxy)acetaldehyde.", "2-(4-ethylphenoxy)acetaldehyde is reacted with ethyl acetate in the presence of a base (e.g. sodium hydroxide) to form 2-[2-(4-ethylphenyl)ethoxy]acetic acid." ] }

CAS No.

1082142-03-7

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

92

Origin of Product

United States

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